molecular formula C7H6ClN3 B13697715 4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine

4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine

Cat. No.: B13697715
M. Wt: 167.59 g/mol
InChI Key: RYVMVGXLKCQJKO-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine typically involves the reaction of 2,3-diaminopyridine with various reagents. One common method includes the use of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride in methanol, resulting in the corresponding imidazo[4,5-c]pyridine . Another approach involves the reaction of 4-chloro-3H-imidazo[4,5-c]pyridine with sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide, followed by the addition of methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced during the substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H6ClN3/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H,9,10)

InChI Key

RYVMVGXLKCQJKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)N=CN2

Origin of Product

United States

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